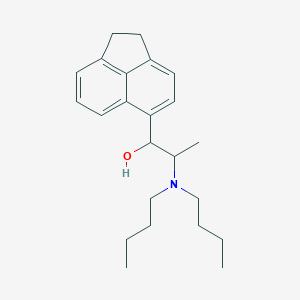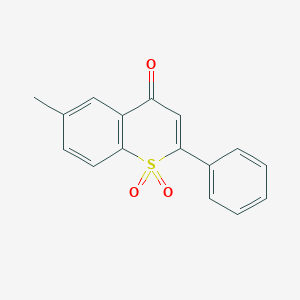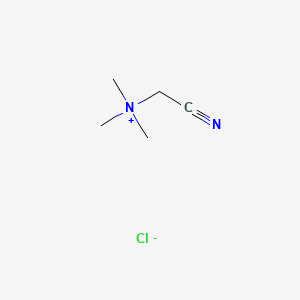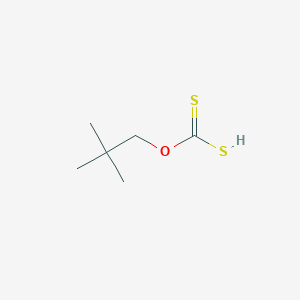
2,2-Dimethylpropoxymethanedithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropoxymethanedithioic acid is an organic compound with the molecular formula C6H12OS2. It is characterized by the presence of a dithioic acid group attached to a 2,2-dimethylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropoxymethanedithioic acid typically involves the reaction of 2,2-dimethylpropanol with carbon disulfide in the presence of a base, followed by acidification. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropoxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioic acid group to thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2-Dimethylpropoxymethanedithioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropoxymethanedithioic acid involves its interaction with molecular targets through its dithioic acid group. This group can form strong bonds with metal ions and other electrophilic species, leading to various chemical transformations. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2-Dimethylpropoxymethanedithioic acid include:
- 2,2-Dimethylpropanedithioic acid
- 2,2-Dimethylpropoxymethanesulfonic acid
- 2,2-Dimethylpropoxymethanethioic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 2,2-dimethylpropoxy group and the dithioic acid group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
5398-28-7 |
|---|---|
Fórmula molecular |
C6H12OS2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
2,2-dimethylpropoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-6(2,3)4-7-5(8)9/h4H2,1-3H3,(H,8,9) |
Clave InChI |
RFZQFEWBIHUCJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
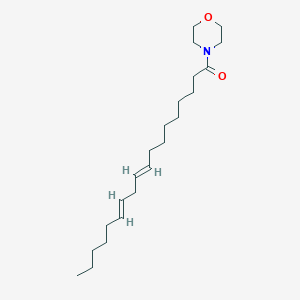
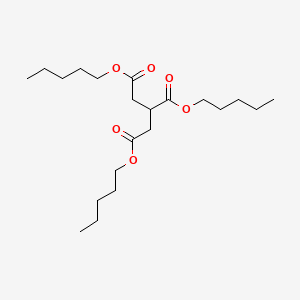
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)
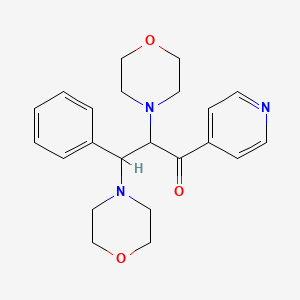
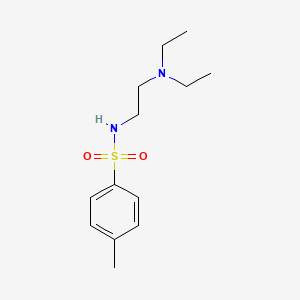
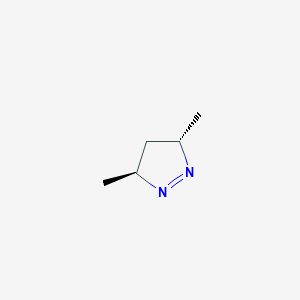
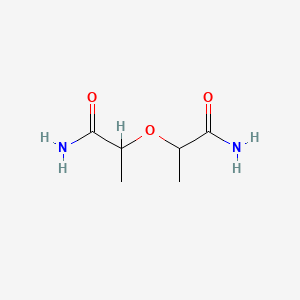
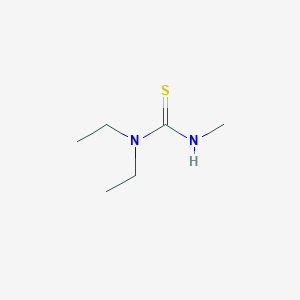
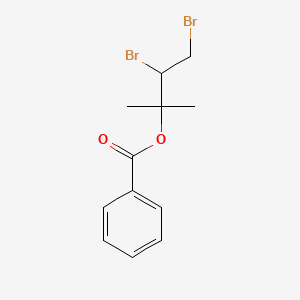
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
